(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate
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Overview
Description
(S)-2-Amino-5-(5-(2-methoxy-2-oxoethyl)-7-nitroindolin-1-yl)-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indolin-1-yl group, a nitro group, and an amino acid moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(5-(2-methoxy-2-oxoethyl)-7-nitroindolin-1-yl)-5-oxopentanoic acid involves multiple steps, starting from readily available starting materials. One common approach is the N-alkylation of methyl α-azidoglycinate with 2-aminobenzoic acid, followed by further functionalization to introduce the indolin-1-yl and nitro groups . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(5-(2-methoxy-2-oxoethyl)-7-nitroindolin-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-2-Amino-5-(5-(2-methoxy-2-oxoethyl)-7-nitroindolin-1-yl)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(5-(2-methoxy-2-oxoethyl)-7-nitroindolin-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2- [ (1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid
- 3-(2-Methoxy-2-oxoethyl)phenylboronic acid
Uniqueness
(S)-2-Amino-5-(5-(2-methoxy-2-oxoethyl)-7-nitroindolin-1-yl)-5-oxopentanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C16H19N3O7 |
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Molecular Weight |
365.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-[5-(2-methoxy-2-oxoethyl)-7-nitro-2,3-dihydroindol-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O7/c1-26-14(21)8-9-6-10-4-5-18(15(10)12(7-9)19(24)25)13(20)3-2-11(17)16(22)23/h6-7,11H,2-5,8,17H2,1H3,(H,22,23)/t11-/m0/s1 |
InChI Key |
MKQHLZBWZWCOSZ-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)CC1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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